Prasugrel metabolite Prasugrel metabolite R-138727 is an organofluorine compound.
Brand Name: Vulcanchem
CAS No.: 204204-73-9
VCID: VC0540903
InChI: InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)
SMILES: C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S
Molecular Formula: C18H20FNO3S
Molecular Weight: 349.4 g/mol

Prasugrel metabolite

CAS No.: 204204-73-9

Cat. No.: VC0540903

Molecular Formula: C18H20FNO3S

Molecular Weight: 349.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Prasugrel metabolite - 204204-73-9

Specification

CAS No. 204204-73-9
Molecular Formula C18H20FNO3S
Molecular Weight 349.4 g/mol
IUPAC Name 2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid
Standard InChI InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)
Standard InChI Key ZWUQVNSJSJHFPS-UHFFFAOYSA-N
Isomeric SMILES C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)S
SMILES C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S
Canonical SMILES C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S
Appearance Solid powder

Introduction

Metabolic Activation Pathways of Prasugrel

Prasugrel is an inactive prodrug requiring enzymatic conversion to exert its antiplatelet effects. Its metabolic activation occurs via two sequential steps:

Hydrolysis to Thiolactone Intermediate

The initial step involves hydrolysis of the acetate group by carboxylesterase-2 (CES2), predominantly in the intestinal mucosa. This reaction generates a thiolactone intermediate (R-95913), which is pharmacologically inactive . CES2’s high activity in the gut ensures rapid absorption, with peak plasma concentrations of the intermediate achieved within 30 minutes of oral administration .

Cytochrome P450-Dependent Oxidation

The thiolactone intermediate undergoes oxidation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19 . This step produces the active metabolite (R-138727), a thiol-containing compound that irreversibly binds to the P2Y<sub>12</sub> receptor on platelets . Notably, prasugrel’s bioconversion is more efficient than clopidogrel’s, with approximately 70–80% of the prodrug converted to the active metabolite compared to clopidogrel’s 5% .

Table 1: Enzymatic Pathways in Prasugrel Metabolism

StepEnzymeLocationProduct
1CES2IntestineThiolactone (R-95913)
2CYP3A4, CYP2B6LiverActive Metabolite (R-138727)

Pharmacokinetic Profile of the Active Metabolite

Absorption and Bioavailability

Following a 60 mg loading dose, peak plasma concentrations of R-138727 are achieved within 1 hour, with maximum platelet inhibition observed at 1–2 hours . The active metabolite exhibits linear pharmacokinetics, with a volume of distribution of 44–68 L and 98% protein binding, primarily to albumin .

Elimination and Half-Life

Approximately 70% of prasugrel metabolites are excreted renally, while 30% undergo fecal elimination . The active metabolite has a half-life of 3.7–7.4 hours, necessitating daily maintenance dosing to sustain therapeutic effects .

Table 2: Key Pharmacokinetic Parameters

ParameterValue
T<sub>max</sub>1 hour
Protein Binding98%
Elimination Half-Life3.7–7.4 hours
Renal Excretion70%

Pharmacodynamic Variability Across Ethnic Groups

A comparative study of prasugrel’s pharmacokinetics in healthy Chinese, Japanese, Korean, and Caucasian subjects revealed significant interethnic differences .

Exposure and Platelet Inhibition

  • Asian Cohorts: Mean exposure to R-138727 was 18–25% higher in Asian subjects compared to Caucasians after a 60 mg loading dose .

  • Platelet Inhibition: Inhibition of ADP-induced platelet aggregation (IPA) was 10–15% greater in Asian groups during maintenance dosing (10 mg/day) .

These differences are attributed to genetic polymorphisms in CYP2B6 and CES2, though prasugrel’s metabolism is less affected by CYP2C19 variants than clopidogrel .

Predictive Modeling of Active Metabolite Concentrations

A multilinear regression model developed using data from 103 healthy participants enables estimation of R-138727 concentrations from downstream inactive metabolites (R-119251 and R-106583) .

Model Validation

  • Accuracy: Predicted vs. observed concentrations deviated by only 6% .

  • Robustness: Predictions remained reliable across diverse populations, including those with hepatic or renal impairment .

This model facilitates therapeutic drug monitoring in clinical settings where direct measurement of the active metabolite is impractical.

Competing Metabolic Pathways

Recent research identified two pathways for thiolactone intermediate metabolism :

  • CYP-Dependent Oxidation: The primary pathway generates the active metabolite via sulfenic acid intermediates .

  • Hydrolysis by Paraoxonase-1 (PON-1): A minor pathway produces an inactive isomer (3c-endo) through calcium-dependent hydrolysis .

Figure 1: Metabolic Fate of Prasugrel’s Thiolactone Intermediate
ThiolactonePON-1CYP3A4/2B6Active Metabolite (R-138727)\text{Thiolactone} \xrightarrow[\text{PON-1}]{\text{CYP3A4/2B6}} \text{Active Metabolite (R-138727)}
ThiolactoneCa2+HydrolysisInactive Isomer (3c-endo)\text{Thiolactone} \xrightarrow[\text{Ca}^{2+}]{\text{Hydrolysis}} \text{Inactive Isomer (3c-endo)}

Clinical Implications and Comparative Efficacy

Dose Adjustments in Asian Populations

Given the higher exposure and IPA in Asian patients, studies suggest lower maintenance doses (5 mg/day) may suffice to balance efficacy and bleeding risk .

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